molecular formula C6H10Cl2N2 B2903570 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride CAS No. 1172973-66-8; 1313410-14-8

3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Cat. No. B2903570
M. Wt: 181.06
InChI Key: ORRXOKMLCURUCL-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To (1-ethyl-1H-pyrazol-3-yl)methanol (4.41 g, 34.96 mmol) in DCM (30 mL) at 0° C. was cautiously added thionyl chloride (15.26 mL, 209.7 mmol). The cold bath was removed and the reaction mixture was stirred at ambient temperature for 3 hours. The mixture was concentrated under reduced pressure to give the crude product (5.78 g) which was used directly in the next step.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
15.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[N:4]1)[CH3:2].S(Cl)([Cl:12])=O>C(Cl)Cl>[ClH:12].[Cl:12][CH2:8][C:5]1[CH:6]=[CH:7][N:3]([CH2:1][CH3:2])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C)N1N=C(C=C1)CO
Step Two
Name
Quantity
15.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClCC1=NN(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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